Central Anticholinergic Activity: 3-Fold Greater Potency of cis-Doxepin Relative to trans-Doxepin
The central anticholinergic activity of cidoxepin (cis-doxepin) has been reported to be 3-fold greater than that of the trans-doxepin isomer when assessed in murine models [1]. This quantitative difference underscores the functional divergence between the two stereoisomers and highlights the pharmacological advantage of the cis-isomer for central nervous system applications.
| Evidence Dimension | Central anticholinergic activity (potency) |
|---|---|
| Target Compound Data | 3-fold greater activity (relative to trans-doxepin) |
| Comparator Or Baseline | trans-Doxepin (E-isomer) = 1× baseline activity |
| Quantified Difference | 3-fold (300%) greater central anticholinergic activity |
| Conditions | Murine model; in vivo assessment of central anticholinergic effects |
Why This Matters
This 3-fold potency differential is critical for researchers designing studies on cholinergic neurotransmission or seeking to minimize trans-isomer confounding effects in behavioral pharmacology experiments.
- [1] Hagedorn HW, Meiser H, Zankl H, Schulz R. Elimination of doxepin isomers from the horse following intravenous application. J Vet Pharmacol Ther. 2001;24(4):283–9. doi:10.1046/j.1365-2885.2001.00345.x. PMID: 11555184. View Source
